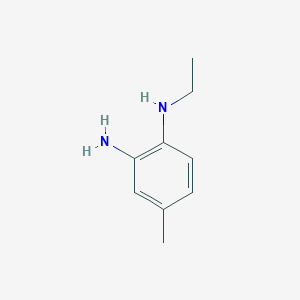

1-N-ethyl-4-methylbenzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

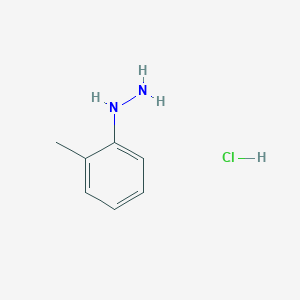

1-N-ethyl-4-methylbenzene-1,2-diamine (EMD) is an organic compound that is widely used in various scientific fields. It is a white, crystalline solid with a melting point of 81-84°C and a molecular weight of 135.2 g/mol. EMD is a useful reagent in organic synthesis, and it can also be used as a catalyst in various reactions. It has also been used to study the structure and function of proteins and enzymes, and to investigate the mechanism of action of drugs.

Wissenschaftliche Forschungsanwendungen

Solvent Interactions

Research on the solvent interactions of similar compounds, such as 4-methylbenzene-1,3-diamine, with various solvents (water, ethanol, propan-1-ol, and butan-1-ol) has provided insights into solute-solvent and solute-solute interactions. Studies have measured densities and viscosities to interpret these interactions, highlighting the importance of understanding the behavior of such compounds in different environments for applications in chemistry and material science (Zhu et al., 2014).

Chemical Synthesis

1-N-ethyl-4-methylbenzene-1,2-diamine and its derivatives are pivotal in the synthesis of complex molecules. For instance, the synthesis of 3,6-dimethoxybenzene-1,2-diamine from ortho- and para-dinitro derivatives demonstrates the compound's role in creating building blocks for further chemical synthesis, such as imidazobenzo(hydro)quinones, which are crucial for various chemical and pharmaceutical applications (Besset & Morin, 2009).

Material Science

In material science, derivatives of this compound have been used to create advanced materials. For example, polyimides containing azomethine linkages have been synthesized using substituted aromatic diamines, which are relevant for the development of processable high-performance engineering plastics. These materials are characterized by their solubility in common solvents and high thermal stability, making them suitable for various industrial applications (Iqbal et al., 2015).

Corrosion Inhibition

The compound and its related structures have been explored as corrosion inhibitors, particularly for mild steel in acidic environments. Novel synthesized compounds based on similar aromatic diamines have shown significant corrosion inhibition efficiency, highlighting the potential of this compound derivatives in protecting metals from corrosion, which is vital for extending the lifespan of metal components in industrial settings (Singh & Quraishi, 2016).

Wirkmechanismus

The mechanism of action for such compounds typically involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, H315, H319, H332, and H335 . These codes represent various health and safety hazards, including harm if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-N-ethyl-4-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXHASWEPWWAHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.